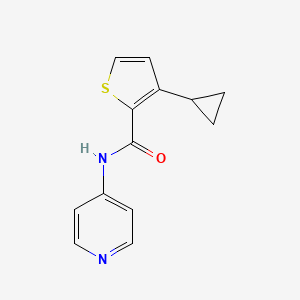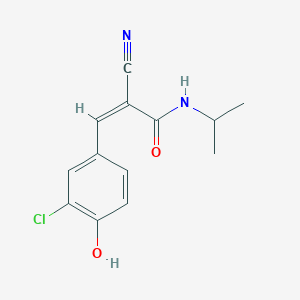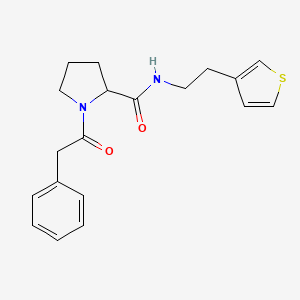
3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide, also known as CCT251545, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been shown to play a role in the development of cancer. By inhibiting BRD4, 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been found to have a synergistic effect when used in combination with other anticancer agents.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Future Directions
There are several potential future directions for research on 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of research could be to explore its potential use in the treatment of specific types of cancer, such as breast cancer or lung cancer. Additionally, further studies could be conducted to investigate the safety and efficacy of 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide in clinical trials.
Synthesis Methods
The synthesis of 3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide involves the reaction of 3-cyclopropylthiophene-2-carboxylic acid with pyridine-4-amine in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the final product.
Scientific Research Applications
3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
3-cyclopropyl-N-pyridin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(15-10-3-6-14-7-4-10)12-11(5-8-17-12)9-1-2-9/h3-9H,1-2H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIANXIZPBALHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7531791.png)
![1-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-prop-2-ynylurea](/img/structure/B7531795.png)
![3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole](/img/structure/B7531806.png)

![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)



![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)